molecular formula C16H16N6O2 B2444665 2-morpholino-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one CAS No. 939762-06-8

2-morpholino-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2444665
CAS RN: 939762-06-8
M. Wt: 324.344
InChI Key: BWZYYWHEFFKUSJ-NTEUORMPSA-N
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Description

The compound “2-morpholino-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one” is a chemical compound with potential biological activity . It is a hybrid of 4-(1H-1,2,4-triazol-1-yl)benzoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in chemical databases . These include its molecular formula, molecular weight, melting point, boiling point, density, and other physical properties .

Scientific Research Applications

Synthesis and Transformation in Pharmaceutical Chemistry

A study highlights the significance of 1,3-azole derivatives, including imidazoles, in pharmaceutical chemistry due to their broad range of biological activities. The review details various synthetic methods and transformations for 4-phosphorylated derivatives of 1,3-azoles, emphasizing their potential in generating bioactive compounds. These derivatives exhibit a range of activities such as anti-blastic, sugar-lowering, and neurodegenerative, underscoring their importance in drug development and medicinal chemistry (Abdurakhmanova et al., 2018).

Antimicrobial and Antifungal Applications

Azole derivatives, including triazole and imidazole scaffolds, are noted for their potent antimicrobial properties. A review article discusses the pharmacological aspects of these azole scaffolds, highlighting their significant role in designing antimicrobial compounds. The study points out that azole derivatives have been actively investigated for their activities against a variety of bacterial and fungal pathogens, marking them as critical components in the fight against infectious diseases (Emami et al., 2022).

Molecular Interactions and Biological Mechanisms

A comprehensive review focuses on the structural and pharmacological characteristics of 1,2,4-triazole derivatives, a class of compounds closely related to the chemical structure . The review encapsulates the diverse biological activities of these compounds, including antimicrobial, antifungal, and anti-inflammatory effects. It emphasizes the importance of understanding the molecular interactions and potential therapeutic applications of triazole derivatives, offering insights into their significance in medicinal chemistry (Ohloblina, 2022).

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “2-morpholino-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one” and similar compounds could have potential applications in the development of new anticancer drugs .

Mechanism of Action

    Target of Action

    Compounds containing the 1,2,4-triazole moiety, such as “2-morpholino-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one”, are often associated with a wide range of biological activities . They may interact with various enzymes or receptors in the body, depending on the specific structure and functional groups of the compound.

properties

IUPAC Name

(4E)-2-morpholin-4-yl-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-15-14(19-16(20-15)21-5-7-24-8-6-21)9-12-1-3-13(4-2-12)22-11-17-10-18-22/h1-4,9-11H,5-8H2,(H,19,20,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZYYWHEFFKUSJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC3=CC=C(C=C3)N4C=NC=N4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=N/C(=C/C3=CC=C(C=C3)N4C=NC=N4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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